molecular formula C10H23ClN2 B525375 Decanamidine, hydrochloride

Decanamidine, hydrochloride

Cat. No.: B525375
M. Wt: 206.75 g/mol
InChI Key: FRMIOFKBCDMLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanamidine hydrochloride is a synthetic cationic compound belonging to the amidine class, characterized by a decyl (C10) alkyl chain linked to an amidine group, which is protonated as a hydrochloride salt. This structural configuration enhances its solubility in aqueous environments compared to its free base form.

Amidine derivatives, such as benzamidine hydrochloride (C₇H₇N₂·HCl), are well-documented for their roles as protease inhibitors and antimicrobial agents . Hydrochloride salts are commonly utilized in pharmaceuticals to improve stability and bioavailability, as seen in dexmedetomidine hydrochloride (a sedative) and memantine hydrochloride (an NMDA receptor antagonist) .

Properties

Molecular Formula

C10H23ClN2

Molecular Weight

206.75 g/mol

IUPAC Name

decanimidamide;hydrochloride

InChI

InChI=1S/C10H22N2.ClH/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H3,11,12);1H

InChI Key

FRMIOFKBCDMLKA-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=N)N.Cl

Canonical SMILES

CCCCCCCCCC(=N)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanamidine, hydrochloride;  n-Decanamidine hydrochloride;  Decanoic acid amidine hydrochloride.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Benzamidine Hydrochloride (C₇H₇N₂·HCl)

  • Molecular Weight : 156.61 g/mol.
  • Structure : A benzene ring substituted with an amidine group.
  • Applications : Inhibits trypsin-like serine proteases; used in biochemical research .
  • Toxicity: Limited evidence suggests cumulative effects with prolonged exposure .

Acetamidine Hydrochloride (C₂H₆N₂·HCl)

  • Molecular Weight : 94.54 g/mol.
  • Structure : Methyl-substituted amidine.
  • Applications : Intermediate in organic synthesis; less lipophilic than decanamidine.

Memantine Hydrochloride (C₁₂H₂₁N·HCl)

  • Molecular Weight : 215.76 g/mol.
  • Structure : Adamantane backbone with an amine group.
  • Applications : Treats Alzheimer’s disease via NMDA receptor antagonism .

Dexmedetomidine Hydrochloride (C₁₃H₁₆N₂·HCl)

  • Molecular Weight : 236.7 g/mol.
  • Structure : Imidazole derivative with selective α₂-adrenergic agonist activity.
  • Applications : ICU sedation; requires dose adjustments in hepatic impairment .
Functional Analogues

Famotidine Hydrochloride (C₈H₁₅N₇O₂S₃·HCl)

  • Molecular Weight : 337.86 g/mol.
  • Applications : H₂ receptor antagonist for gastric acid suppression.
  • Pharmacokinetics : Rapid absorption, with dissolution profiles critical for bioavailability (Table 4, ).

Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Applications : Reducing agent in synthesis; precursor for pharmaceuticals .
Comparative Data Table
Compound Molecular Weight (g/mol) Core Structure Primary Application Key Pharmacokinetic Notes Toxicity Profile
Decanamidine Hydrochloride ~205.5 (calculated) C10 alkyl-amidine Antimicrobial (inferred) Likely hepatic metabolism Limited data
Benzamidine Hydrochloride 156.61 Benzene-amidine Protease inhibition Poorly characterized Cumulative effects
Dexmedetomidine HCl 236.7 Imidazole derivative Sedation Hepatic metabolism; geriatric dose reduction Hypotension, bradycardia
Memantine Hydrochloride 215.76 Adamantane-amine Neurological disorders Renal excretion; long half-life Dizziness, confusion
Famotidine Hydrochloride 337.86 Thiazole derivative Acid suppression Rapid absorption Headache, diarrhea
Key Research Findings
  • Lipophilicity and Efficacy : Decanamidine’s decyl chain may enhance antimicrobial activity compared to shorter-chain amidines (e.g., acetamidine) but could increase cytotoxicity due to stronger membrane disruption .
  • Solubility and Stability : Hydrochloride salts generally exhibit improved aqueous solubility, as demonstrated by memantine hydrochloride’s formulation for oral administration .
  • Drug Interactions : Unlike dexmedetomidine, which interacts with sedatives and opioids , decanamidine’s interactions (if used topically) may involve cationic surfactants or anionic compounds.

Q & A

Q. What experimental design strategies are effective in evaluating the stability of Decanamidine hydrochloride under varying storage conditions?

  • Methodological Answer : Implement accelerated stability studies using ICH guidelines: expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and compare with forced degradation (heat, light, oxidation). Kinetic modeling (zero/first-order) predicts shelf life. Include excipient compatibility screening (e.g., viscosity reducers like pyridoxine HCl) .

Q. How can spectral data discrepancies (e.g., NMR or MS) be systematically resolved during the structural characterization of Decanamidine hydrochloride?

  • Methodological Answer : For ambiguous NMR peaks, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For MS fragmentation anomalies, compare with isotopic patterns or conduct tandem MS (MS/MS). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What methodologies are employed to assess the compatibility of Decanamidine hydrochloride with excipients in formulation development?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to detect interactions (e.g., melting point shifts). Conduct in vitro dissolution studies with excipients (e.g., cellulose derivatives) in simulated gastric fluid. Monitor viscosity changes using rheometry, especially for injectable formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decanamidine, hydrochloride
Reactant of Route 2
Decanamidine, hydrochloride

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